(S)-(-)-3-Benzyloxy-1,2-propanediol

Catalog No.
S760039
CAS No.
17325-85-8
M.F
C10H14O3
M. Wt
182.22 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(-)-3-Benzyloxy-1,2-propanediol

CAS Number

17325-85-8

Product Name

(S)-(-)-3-Benzyloxy-1,2-propanediol

IUPAC Name

(2S)-3-phenylmethoxypropane-1,2-diol

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

InChI

InChI=1S/C10H14O3/c11-6-10(12)8-13-7-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2/t10-/m0/s1

InChI Key

LWCIBYRXSHRIAP-JTQLQIEISA-N

SMILES

C1=CC=C(C=C1)COCC(CO)O

Synonyms

D-3-(Benzyloxy)-1,2-propanediol; (S)-3-(Phenylmethoxy)-1,2-propanediol; (-)-3-Benzyloxy-1,2-propanediol; (2S)-3-Benzyloxypropane-1,2-diol; (S)-1-O-Benzylglycerol; (S)-3-(Benzyloxy)-1,2-propanediol; 1-O-Benzyl-sn-glycerol; D-1-Benzylglycerol

Canonical SMILES

C1=CC=C(C=C1)COCC(CO)O

Isomeric SMILES

C1=CC=C(C=C1)COC[C@H](CO)O

(S)-(-)-3-Benzyloxy-1,2-propanediol is a synthetic compound not found naturally. It belongs to the class of chiral benzyl ethers derived from glycerol. Researchers are interested in this compound due to its specific stereochemistry (S-configuration) and potential use as a building block in organic synthesis [].


Molecular Structure Analysis

The molecule consists of a three-carbon glycerol backbone with a hydroxyl group on each end (C-1 and C-3). The central carbon (C-2) holds a benzyl group (C6H5CH2) and a hydroxyl group. The (S)-configuration refers to the spatial arrangement of the substituents on the C-2 carbon. In this case, the hydroxyl group and the benzyl group have a specific orientation relative to each other [].


Chemical Reactions Analysis

Synthesis: Common methods for synthesizing (S)-(-)-3-Benzyloxy-1,2-propanediol involve the protection of a specific hydroxyl group in glycerol, followed by benzylation and subsequent deprotection to achieve the desired stereochemistry [].

Chiral Separation Studies

Due to its chirality, (S)-(-)-3-Benzyloxy-1,2-propanediol serves as a valuable tool in studying and separating other chiral molecules. Researchers have employed it in:

  • Ligand exchange micellar electrokinetic chromatography (LEMEC): This technique utilizes (S)-(-)-3-Benzyloxy-1,2-propanediol to separate enantiomers (mirror-image molecules) by exploiting its interaction with the chiral selector in the mobile phase [].
  • Capillary Electrophoresis (CE) studies: (S)-(-)-3-Benzyloxy-1,2-propanediol has been used in CE experiments to separate various vicinal diols (compounds with two hydroxyl groups on adjacent carbon atoms) using different beta-cyclodextrin derivatives [].

These studies contribute to the development of efficient methods for separating and analyzing chiral molecules, which is crucial in various fields like drug discovery and material science.

Synthesis and Immobilization of Lipids

(S)-(-)-3-Benzyloxy-1,2-propanediol finds application in the synthesis and immobilization of specific lipids. A study demonstrated its use in creating:

  • 2,3-di-O-phytanyl-sn-glycerol-1-tetraethylene glycol-(3-trichloropropyl-silane) ether lipid (DPTTC): This lipid plays a role in the development of biosensors [].
  • 2,3-di-O-phytanyl-sn-glycerol-1-tetraethylene glycol-(3-chloro-dimethylpropyl-silane) ether lipid (DPTDC): This lipid is another example of a synthetic lipid with potential applications in biosensor development [].

XLogP3

0.3

Wikipedia

(S)-(-)-3-Benzyloxy-1,2-propanediol

Dates

Modify: 2023-08-15

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